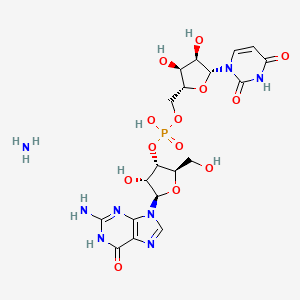
Gpu ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl-3’-5’-uridine ammonium salt is a dinucleotide compound with the molecular formula C19H24N7O13P·NH3 and a molecular weight of 606.44 g/mol . It is commonly used in biochemical research and has significant applications in the field of molecular biology, particularly in the study of mRNA synthesis and genetic information translation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-3’-5’-uridine ammonium salt typically involves the coupling of guanosine monophosphate and uridine monophosphate. This process is facilitated by the use of activating agents such as carbodiimides or phosphoramidites under controlled conditions to ensure the formation of the desired dinucleotide .
Industrial Production Methods
Industrial production of Guanylyl-3’-5’-uridine ammonium salt follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Guanylyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide bases, affecting the compound’s stability and function.
Reduction: Reduction reactions can modify the phosphate backbone, impacting the compound’s biochemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can produce various nucleotide analogs with altered biochemical properties .
Applications De Recherche Scientifique
Guanylyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and reactions.
Biology: The compound plays a crucial role in the study of mRNA synthesis and genetic information translation.
Medicine: It is involved in research related to mRNA-based therapies and disease mechanisms.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
Guanylyl-3’-5’-uridine ammonium salt exerts its effects by participating in the synthesis and translation of mRNA. It interacts with various molecular targets, including ribosomes and RNA polymerases, to facilitate the accurate translation of genetic information. The compound’s phosphate backbone and nucleotide bases play a critical role in these interactions, ensuring the proper functioning of the mRNA synthesis machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenylyl-3’-5’-uridine ammonium salt
- Cytidylyl-3’-5’-uridine ammonium salt
- Thymidylyl-3’-5’-uridine ammonium salt
Uniqueness
Guanylyl-3’-5’-uridine ammonium salt is unique due to its specific nucleotide composition, which imparts distinct biochemical properties. Its guanosine and uridine components allow for unique interactions with mRNA synthesis machinery, making it particularly valuable in the study of genetic information translation .
Propriétés
Formule moléculaire |
C19H27N8O13P |
|---|---|
Poids moléculaire |
606.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3/t6-,7-,10-,11-,12-,13-,16-,17-;/m1./s1 |
Clé InChI |
BBBUJXLTQPKTLN-ORIIHXKDSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
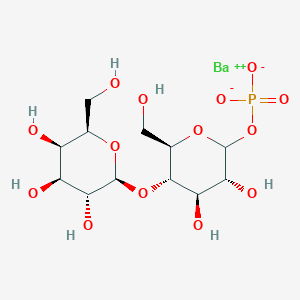
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)

![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
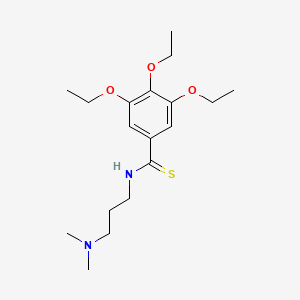
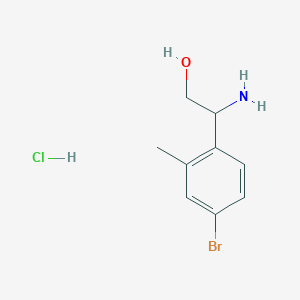
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
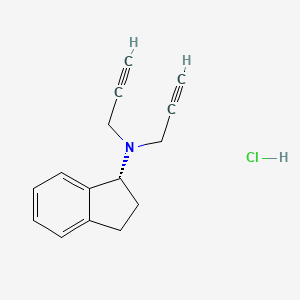
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
